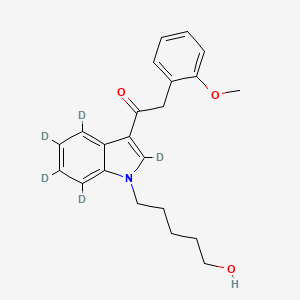

1-(1-(5-hydroxypentyl)-1H-indol-3-yl)-2-(2-methoxyphenyl)ethanone-2,4,5,6,7-d5

Description

This deuterated compound is a synthetic indole derivative with a molecular formula of C₂₂H₂₀D₅NO₃ (approximate molecular weight: 371.51 g/mol). Its structure features:

- A 1H-indole core substituted at the N1 position with a 5-hydroxypentyl chain (C₅H₁₀OH).

- A 2-(2-methoxyphenyl)ethanone group at the C3 position of the indole.

- Five deuterium atoms at positions 2,4,5,6,7 of the indole ring (denoted by the "-d5" suffix) .

The deuteration enhances metabolic stability and makes this compound useful as an internal standard in mass spectrometry-based assays for detecting synthetic cannabinoid metabolites . It is structurally related to UR-144 (a synthetic cannabinoid) and is a deuterated analog of its N-(5-hydroxypentyl) metabolite .

Properties

Molecular Formula |

C22H25NO3 |

|---|---|

Molecular Weight |

356.5 g/mol |

IUPAC Name |

2-(2-methoxyphenyl)-1-[2,4,5,6,7-pentadeuterio-1-(5-hydroxypentyl)indol-3-yl]ethanone |

InChI |

InChI=1S/C22H25NO3/c1-26-22-12-6-3-9-17(22)15-21(25)19-16-23(13-7-2-8-14-24)20-11-5-4-10-18(19)20/h3-6,9-12,16,24H,2,7-8,13-15H2,1H3/i4D,5D,10D,11D,16D |

InChI Key |

BEAGHVHOGRTTHK-CGSQFYLRSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCCO)[2H])C(=O)CC3=CC=CC=C3OC)[2H])[2H] |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)C2=CN(C3=CC=CC=C32)CCCCCO |

Origin of Product |

United States |

Biological Activity

The compound 1-(1-(5-hydroxypentyl)-1H-indol-3-yl)-2-(2-methoxyphenyl)ethanone-2,4,5,6,7-d5 is a synthetic cannabinoid that belongs to the naphthoylindole class. This article will explore its biological activity, focusing on its interaction with cannabinoid receptors and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 376.5 g/mol. It is characterized by the presence of a hydroxypentyl chain and a methoxyphenyl group, which are critical for its biological activity.

- Cannabinoid Receptor Affinity :

-

Biological Activity :

- The biological activity of synthetic cannabinoids like this compound often includes effects on pain modulation, appetite stimulation, and anti-inflammatory responses. These activities are primarily mediated through the activation of cannabinoid receptors.

In Vitro Studies

In vitro studies have demonstrated the following key findings regarding the biological activity of the compound:

- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties against various bacterial strains. It showed significant activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

- Neuroprotective Effects : Research indicates that compounds similar to this one may exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases .

In Vivo Studies

In vivo studies further elucidate the biological activity:

- Toxicity Assessment : Acute toxicity studies have shown relatively low toxicity in animal models, suggesting that while the compound is biologically active, it may also be well-tolerated .

- Therapeutic Potential : The compound's ability to modulate inflammation and pain responses positions it as a candidate for therapeutic applications in conditions such as chronic pain and inflammatory disorders.

Case Studies

Several case studies highlight the potential applications of this compound:

- Chronic Pain Management : A study explored the use of synthetic cannabinoids in managing chronic pain conditions, noting significant improvements in patient-reported outcomes when using compounds with similar structures .

- Inflammatory Disorders : Another case study examined the effects of cannabinoid-based therapies in patients with inflammatory bowel disease (IBD), reporting reduced symptoms and improved quality of life .

Data Table: Biological Activity Summary

Scientific Research Applications

Pharmacological Research

Synthetic Cannabinoids and Their Metabolites

Synthetic cannabinoids are designed to mimic the effects of natural cannabis. Research has shown that compounds like 1-(1-(5-hydroxypentyl)-1H-indol-3-yl)-2-(2-methoxyphenyl)ethanone-2,4,5,6,7-d5 can interact with cannabinoid receptors in the human body. Studies indicate that hydroxypentyl metabolites of synthetic cannabinoids retain significant efficacy at the CB1 and CB2 receptors, which are crucial for mediating the psychoactive effects associated with cannabis use .

Case Study: Pharmacokinetics and Toxicology

A study investigated the pharmacokinetic profiles of synthetic cannabinoids and their metabolites. It was found that metabolites could contribute to the overall pharmacological effects and toxicity of these substances. This highlights the importance of understanding both the parent compounds and their metabolites when assessing the safety and efficacy of synthetic cannabinoids in clinical settings .

Forensic Applications

Detection in Biological Samples

The compound is relevant in forensic toxicology for its detection in biological samples such as blood and urine. Analytical methods like gas chromatography-mass spectrometry (GC-MS) have been developed for the identification and quantification of synthetic cannabinoids and their metabolites. This is crucial for monitoring substance abuse and informing public health policies regarding new psychoactive substances (NPS) .

Medical Research

Potential Therapeutic Uses

While primarily studied for its psychoactive effects, there is a growing interest in the therapeutic potential of synthetic cannabinoids. Research suggests they may have applications in pain management, anxiety disorders, and other medical conditions due to their ability to modulate cannabinoid receptors. The compound's unique structure may offer advantages over traditional treatments by providing targeted effects with potentially fewer side effects .

Data Table: Comparative Analysis of Synthetic Cannabinoids

| Compound Name | Chemical Structure | CB1 Affinity | CB2 Affinity | Efficacy |

|---|---|---|---|---|

| 1-(1-(5-hydroxypentyl)-1H-indol-3-yl)-2-(2-methoxyphenyl)ethanone-2,4,5,6,7-d5 | Structure | Moderate | High | Full |

| JWH-018 | Structure | High | Moderate | Full |

| UR-144 | Structure | Moderate | High | Partial |

Comparison with Similar Compounds

Key Structural Differences :

- The target compound differs from RCS-8 in the N1 substituent (5-hydroxypentyl vs. 2-cyclohexylethyl) and deuteration.

- Compared to JWH-203 metabolites, the target has a 2-methoxyphenyl group instead of a 2-chlorophenyl group.

- Deuteration in the target compound reduces metabolic degradation compared to non-deuterated analogs .

Pharmacological Comparison

Receptor Affinity and Activity

- Target Compound: Likely acts as a cannabinoid receptor agonist (CB1/CB2) based on structural similarity to RCS-8 and UR-144, though specific binding data are unavailable. Deuteration may modulate pharmacokinetics without altering receptor affinity significantly .

- RCS-8: A potent synthetic cannabinoid with high affinity for CB1 receptors (Ki < 10 nM), leading to psychoactive effects .

- JWH-203 Metabolites : Exhibit CB1/CB2 agonism, but the 2-chlorophenyl substituent reduces potency compared to methoxy-substituted analogs .

Functional Assays

- RCS-8 and related compounds show calcium mobilization in cell-based assays, indicative of receptor activation .

- Non-deuterated analogs of the target compound (e.g., UR-144 metabolites) have IC₅₀ values in the nanomolar range for cannabinoid receptors .

Metabolic Stability

- Deuteration at positions 2,4,5,6,7 of the indole ring in the target compound slows oxidative metabolism, increasing its half-life in vivo compared to non-deuterated analogs .

- JWH-203 Metabolites : The 5-hydroxypentyl chain undergoes rapid β-oxidation, but deuteration in the target compound likely mitigates this .

Legal and Regulatory Status

- Target Compound: Not explicitly listed in controlled substance schedules, but its non-deuterated analog (RCS-8) is banned in multiple jurisdictions (e.g., Alabama, Singapore) .

- RCS-8 : Classified as a Schedule I substance in the U.S. due to its psychoactivity .

- UR-144: Similarly controlled under synthetic cannabinoid laws .

Research Implications

The target compound’s deuteration makes it valuable for quantitative metabolite analysis in forensic and clinical toxicology. Structural comparisons highlight the role of substituents in receptor binding and metabolic pathways, guiding the design of safer cannabinoid receptor ligands .

Q & A

Q. What are the recommended synthetic routes for preparing 1-(1-(5-hydroxypentyl)-1H-indol-3-yl)-2-(2-methoxyphenyl)ethanone-2,4,5,6,7-d5, and how can isotopic purity be ensured?

Methodological Answer:

- Synthetic Strategy : Adapt Claisen-Schmidt condensation (used for analogous ketones in and ) by substituting deuterated reagents (e.g., D₂O or deuterated alcohols) during the reduction or alkylation steps. For the indole core, use deuterated 5-hydroxypentyl precursors to ensure deuteration at positions 2,4,5,6,7.

- Isotopic Purity : Validate via high-resolution mass spectrometry (HRMS) and ²H NMR (deuterium integration). Compare spectral data with non-deuterated analogs (e.g., ) to confirm substitution sites .

Q. How should researchers characterize the structural and electronic properties of this deuterated compound?

Methodological Answer:

- X-ray Crystallography : Resolve the crystal structure to confirm substituent positions and deuterium placement. Use methodologies from and , which detail indole derivatives' crystallography (e.g., single-crystal X-ray diffraction at 296 K, R factor < 0.05).

- Spectroscopy : Combine ¹H/¹³C NMR (with deuterium decoupling) and FT-IR to assess functional groups. Compare vibrational modes (e.g., C=O stretching) with non-deuterated analogs () to identify isotopic shifts .

Advanced Research Questions

Q. How does deuteration at positions 2,4,5,6,7 influence the compound’s pharmacokinetic or metabolic stability compared to its non-deuterated form?

Methodological Answer:

- In Vitro Studies : Conduct metabolic assays using liver microsomes or cytochrome P450 enzymes. Monitor deuterium kinetic isotope effects (KIEs) on oxidation rates, referencing fluorinated/hydroxylated analogs (e.g., ).

- Computational Modeling : Apply density functional theory (DFT) (as in ) to calculate bond dissociation energies (BDEs) and predict metabolic hotspots. Compare deuterated vs. non-deuterated activation energies for pathways like hydroxylation .

Q. What experimental designs are optimal for detecting isotopic effects on intermolecular interactions (e.g., solubility, crystallinity)?

Methodological Answer:

- Solubility Studies : Perform phase-solubility analysis in polar/non-polar solvents. Use dynamic light scattering (DLS) to compare aggregation behavior.

- Crystallinity Analysis : Utilize differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD). Contrast lattice parameters with non-deuterated analogs ( and ) to assess deuteration-induced packing changes .

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data arising from isotopic substitution?

Methodological Answer:

- Data Cross-Validation : Combine multiple techniques (e.g., solid-state NMR with X-ray data) to resolve ambiguities. For example, deuterium’s neutron scattering cross-section in crystallography (if neutron sources are available) can clarify positions conflicting with XRD.

- Comparative Analysis : Benchmark against structurally similar deuterated compounds (e.g., ’s fluorinated analog) to identify systematic isotopic deviations .

Q. What strategies are recommended for assessing the compound’s bioactivity in deuterium-sensitive biological systems?

Methodological Answer:

- Receptor Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Compare with non-deuterated controls to isolate isotopic effects.

- Cell-Based Studies : Employ deuterium-compatible cell lines (e.g., hepatocytes) and track metabolite profiles via LC-MS/MS. Reference and for indole derivatives’ bioactivity protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.